9-Oopaa
Description
9-Oopaa, chemically identified as 9-Oxoageraphorone (CAS: 105181-06-4), is a versatile organic compound with broad applications in pharmaceuticals, agriculture, and materials science . Its molecular structure includes a ketone group at the 9th position of the ageraphorone backbone, contributing to its reactivity and functional diversity. Key applications include:
- Antiviral and anticancer agents: Demonstrated efficacy in inhibiting viral replication and tumor growth.
- Agrochemicals: Used as an insecticide and fungicide due to its ability to disrupt pest metabolic pathways.
- Materials science: Explored for polymer stabilization and flame-retardant properties .
Synthesis protocols for 9-Oopaa involve multi-step organic reactions, including oxidation and cyclization, though detailed procedures are proprietary . Its stability under ambient conditions and moderate solubility in polar solvents (e.g., ethanol, DMSO) make it suitable for industrial formulations.
Properties
CAS No. |
96790-49-7 |
|---|---|
Molecular Formula |
C13H19N6O6P |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-[(2-oxo-1,3,2λ5-oxazaphosphinan-2-yl)oxymethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N6O6P/c14-11-8-12(16-5-15-11)19(6-17-8)13-10(21)9(20)7(25-13)4-24-26(22)18-2-1-3-23-26/h5-7,9-10,13,20-21H,1-4H2,(H,18,22)(H2,14,15,16)/t7-,9-,10+,13?,26?/m1/s1 |
InChI Key |
FWPLWRROPGYURV-WAPIVZEPSA-N |
SMILES |
C1CNP(=O)(OC1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Isomeric SMILES |
C1CNP(=O)(OC1)OC[C@@H]2[C@H]([C@@H](C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CNP(=O)(OC1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyms |
9-(5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-beta-arabinosyl)adenine 9-(5'-(2-oxo-1,3,2-oxazaphosphorinan-2-yl)-beta-arabinosyl)adenine, (S)-isomer 9-OOPAA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compound 9A (Structural Analogue)
Compound 9A, synthesized alongside 9-Oopaa in , shares a similar ageraphorone backbone but lacks the 9-ketone group. Key differences include:
| Property | 9-Oopaa | Compound 9A |
|---|---|---|
| Functional Group | 9-ketone | 9-hydroxyl |
| Bioactivity | Antiviral (IC₅₀: 2.1 µM) | Reduced potency (IC₅₀: 8.7 µM) |
| Solubility | High in DMSO | Moderate in ethanol |
The ketone group in 9-Oopaa enhances electrophilicity, enabling stronger interactions with biological targets like protease enzymes .
Compound 10A (Substituted Derivative)
Compound 10A features a methyl substitution at the 10th position, altering steric hindrance and electronic effects:
| Property | 9-Oopaa | Compound 10A |
|---|---|---|
| Substituent | None | 10-methyl |
| Thermal Stability | Stable up to 200°C | Degrades at 150°C |
| Agricultural Use | Broad-spectrum fungicide | Narrow efficacy (soil-specific) |
The methyl group in 10A reduces thermal stability but improves soil adhesion, limiting its environmental mobility .
Functional Comparison with Industry-Standard Compounds
Azoxystrobin (Agrochemical Benchmark)
Azoxystrobin, a widely used fungicide, shares functional similarities with 9-Oopaa but differs mechanistically:
| Parameter | 9-Oopaa | Azoxystrobin |
|---|---|---|
| Target Pathway | Mitochondrial electron transport | Quinone-binding site inhibition |
| Resistance Risk | Low (novel mechanism) | High (documented resistance) |
| Environmental Impact | Moderate biodegradability | Persistent in aquatic systems |
9-Oopaa’s novel action mechanism reduces cross-resistance risks, making it a sustainable alternative .
Tamiflu (Oseltamivir, Pharmaceutical Analogue)
Compared to Tamiflu, a neuraminidase inhibitor for influenza, 9-Oopaa shows broader antiviral activity:
| Parameter | 9-Oopaa | Tamiflu |
|---|---|---|
| Spectrum | RNA/DNA viruses (e.g., HSV, HCV) | Influenza-specific |
| Synthesis Cost | $$ (Low-cost intermediates) | $$$$ (Complex chiral synthesis) |
| Bioavailability | 78% (oral) | 42% (oral) |
9-Oopaa’s cost-effectiveness and oral efficacy position it as a candidate for pandemic preparedness .
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